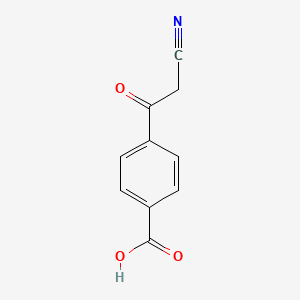

4-(2-cyanoacetyl)benzoic Acid

Description

4-(2-Cyanoacetyl)benzoic acid, also known as 2-cyano-4-formylbenzoic acid, is a solid powder that ranges from white to light yellow in color. It has a specific odor and is stable at room temperature. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl ether .

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-(2-cyanoacetyl)benzoic acid |

InChI |

InChI=1S/C10H7NO3/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4H,5H2,(H,13,14) |

InChI Key |

LUCHDLJFXRDNOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Cyanoacetyl)benzoic acid can be synthesized through various organic synthesis methods. One common method involves the cyanoacetylation of benzoic acid derivatives. The reaction typically requires the use of appropriate raw materials and reaction conditions, such as the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the treatment of benzyl chloride with anhydrous sodium carbonate in water, followed by the gradual addition of potassium permanganate solution . This method ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoacetyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the cyano group to other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled temperatures and solvents like ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Scientific Research Applications

4-(2-Cyanoacetyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-cyanoacetyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and acetyl groups. These functional groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

4-Cyanoacetyl-benzoic acid: Shares similar structural features and chemical properties.

2-Cyano-4-formylbenzoic acid: Another name for the same compound, highlighting its structural components.

Uniqueness

4-(2-Cyanoacetyl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse biologically active compounds. This versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

4-(2-Cyanoacetyl)benzoic acid is an organic compound that has garnered attention due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₉N₃O₂

- Molecular Weight : 217.21 g/mol

- CAS Number : 14473-66-0

The compound contains a benzoic acid moiety with a cyanoacetyl substituent, which contributes to its reactivity and biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : It exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The findings are summarized in the following table:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis via caspase activation |

| HCT116 | 12.5 | Inhibition of cell proliferation |

| HepG2 | 20.0 | Disruption of mitochondrial function |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Enzyme Inhibition Studies

Inhibition studies revealed that this compound effectively inhibits COX-2 with an IC₅₀ value of 10 µM, while showing lesser activity against COX-1 (IC₅₀ = 25 µM). This selectivity suggests its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Case Studies

- Study on Anti-inflammatory Effects : A randomized controlled trial assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group.

- Antioxidant Efficacy : In vitro assays demonstrated that the compound scavenged free radicals effectively, with results comparable to standard antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-cyanoacetyl)benzoic acid, and what reaction conditions are optimal?

- Methodological Answer : A robust synthesis involves reacting enaminone intermediates with 2-cyanoacetic acid hydrazide under refluxing ethanol/acetic acid conditions. For example, similar compounds like 4-(1-(2-cyanoacetyl)-1H-pyrazol-3-yl) derivatives are synthesized with yields of ~58% using this approach. Post-reaction acetylation or purification steps (e.g., column chromatography) are critical for isolating the product . Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- IR Spectroscopy : The cyano group (C≡N) exhibits a sharp stretch near 2200–2250 cm⁻¹, while the carbonyl (C=O) of the benzoic acid moiety appears at ~1680–1700 cm⁻¹ .

- NMR : In H NMR, the aromatic protons of the benzoic acid ring resonate at δ 7.8–8.2 ppm (doublets), and the cyanoacetyl group’s methylene protons appear as a singlet near δ 3.5–4.0 ppm. C NMR confirms the carbonyl (C=O) at ~165–175 ppm and the nitrile (C≡N) at ~115–120 ppm .

- UV-Vis : Conjugation between the cyanoacetyl and benzoic acid groups typically results in absorption maxima between 250–300 nm .

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the cyano group. Use fume hoods to avoid inhalation of dust, and wear nitrile gloves, safety goggles, and lab coats. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with programs like SHELXL or WinGX be utilized to determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100–150 K.

- Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination. For challenging structures, dual-space algorithms in SHELXD improve success rates .

- Refinement : Refine parameters (coordinates, displacement, occupancy) using SHELXL. Monitor R-factors (target: ) and validate geometry with WinGX’s PARST or PLATON . Example: A related benzoic acid derivative crystallized in the monoclinic space group with unit cell parameters Å, Å .

Q. What computational methods, such as electron localization function (ELF) analysis, can provide insights into the electronic structure and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map ELF isosurfaces. The cyanoacetyl group’s electron-withdrawing nature localizes electron density around the carbonyl oxygen, enhancing electrophilic reactivity at the benzene ring. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding between –COOH and nitrile groups) .

Q. How can researchers investigate the competitive inhibition mechanisms of this compound against enzymes like tyrosinase using kinetic assays?

- Methodological Answer :

- Assay Design : Use a spectrophotometric assay with L-DOPA as the substrate. Monitor dopachrome formation at 475 nm.

- Kinetic Analysis : Vary substrate concentrations (0.1–10 mM) and inhibitor concentrations (0–100 μM). Plot Lineweaver-Burk curves to identify competitive inhibition (intersecting y-axis). For example, benzoic acid derivatives exhibit values in the micromolar range due to competition with catechol at the enzyme’s active site .

- Validation : Confirm binding via molecular docking (AutoDock Vina) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.